(S)-2-Phenylmorpholine
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions for each reaction and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Interactions
Synthesis and DNA Binding : A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties have been synthesized, showing promising antimicrobial and anti-cancer activities. These compounds exhibit intercalation binding mode with SS-DNA, suggesting their potential as therapeutic agents (Farghaly et al., 2020).
Antidepressant Activity : Derivatives of 2-Aryl-3-methyl-5-phenylmorpholine have been synthesized and tested for their antidepressant activities. Initial tests indicate some derivatives may significantly decrease immobility time in mice during forced swimming tests, pointing to potential antidepressant effects (Xiao Xin, 2007).
In Vitro and In Silico Studies : Phenylmorpholine-heterocyclic amides have been synthesized, showing excellent anti-inflammatory and antidiabetic activities. These activities are comparable to standard drugs, highlighting their potential for therapeutic applications (Nithyabalaji et al., 2020).
Chemical Synthesis Applications
- Cycloaddition Reactions : The compound has been used in cycloaddition reactions, showcasing its utility in the synthesis of complex molecular structures. For example, N-Propynoyl and N-Propenoyl (5R)-5-Phenylmorpholin-2-one undergo cycloadditions with aromatic azides, leading to the formation of diastereoisomerically pure aziridines (Chen et al., 2008).
Molecular Interactions and Mechanisms
- Oxidation Mechanisms : Research into the regioselective oxidation of N-phenylmorpholine by ozone has provided insights into the selective attack mechanisms at the molecular level. This study sheds light on the chemical behavior and potential applications of phenylmorpholine derivatives in synthetic chemistry (Suarez-Bertoa et al., 2012).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or new methods for its synthesis.
For a specific compound like “(S)-2-Phenylmorpholine”, you would need to consult the primary literature or authoritative databases to gather this information. If you have access to a library or a literature database, you might find review articles or book chapters that provide a comprehensive overview of what is known about the compound. If the compound is not widely studied, you might need to look at papers studying similar compounds or use prediction tools to estimate some of its properties. Please note that this is a general approach and the specifics might vary depending on the compound and the available information.
properties
IUPAC Name |
(2S)-2-phenylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313954 | |
Record name | (2S)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylmorpholine | |
CAS RN |
74572-15-9 | |
Record name | (2S)-2-Phenylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74572-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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